3-(2-Fluorophenyl)phenol

Lipophilicity ADME prediction Fluorine effect

Research programs requiring reproducible biaryl building block supply face risk from isomer discontinuation-the meta-fluoro analog has already been withdrawn by a major supplier. 3-(2-Fluorophenyl)phenol is the commercially stable ortho-fluoro isomer for sustained lead optimization. - 10-20% higher Suzuki-Miyaura coupling yields vs. electron-neutral boronic acids, reducing failed reactions and purification burden in parallel synthesis. - Ortho-fluorine enables geometrically privileged C-F···H hydrogen bonding (2.5-2.7 Å), a bioisosteric strategy validated by 48 nM IC50 in TXA2 receptor antagonism-not possible with meta/para isomers. - Established multi-supplier availability (95-97% purity) with documented batch-to-batch consistency for multi-year discovery programs.

Molecular Formula C12H9FO
Molecular Weight 188.2 g/mol
CAS No. 80254-63-3
Cat. No. B1340191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)phenol
CAS80254-63-3
Molecular FormulaC12H9FO
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)O)F
InChIInChI=1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H
InChIKeyJSIXOTPZDBZVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)phenol (CAS 80254-63-3): Core Physicochemical Identity and Supply Profile for Biaryl Phenol Procurement


3-(2-Fluorophenyl)phenol (synonyms: 2′-fluoro[1,1′-biphenyl]-3-ol, 2′-fluorobiphenyl-3-ol) is a fluorinated biaryl phenol with the molecular formula C12H9FO and a monoisotopic mass of 188.063743068 g/mol [1]. Characterized by an ortho-fluorine substituent on one phenyl ring and a meta-hydroxyl group on the second ring, this compound possesses a topological polar surface area (TPSA) of 20.2 Ų and a predicted XLogP3 of 3.5 . As a building block in medicinal chemistry and materials science, it is commercially available at a minimum purity specification of 95% from major suppliers .

Why 3-(2-Fluorophenyl)phenol Cannot Be Interchanged with Positional Isomers: Rationale for Differentiated Procurement


Fluorinated biaryl phenols form a structurally similar class, yet even positional isomerism—shifting the fluorine atom from ortho (2-) to meta (3-) or para (4-) relative to the inter-ring bond, or relocating the hydroxyl group—can fundamentally alter molecular recognition, physicochemical properties, and synthetic utility. For instance, the ortho-fluorine in 3-(2-fluorophenyl)phenol introduces distinctive steric constraints and electronic polarization that affect everything from hydrogen-bonding geometry to metabolic stability compared to its meta-fluoro analog 3-(3-fluorophenyl)phenol (CAS 80254-64-4) or para-fluoro analog 3-(4-fluorophenyl)phenol (CAS 10540-41-7) . In drug discovery contexts, minor fluorine positional shifts have been shown to produce order-of-magnitude differences in receptor antagonistic potency, with ortho-substituted phenylphenol derivatives demonstrating IC50 values as low as 48 nM versus substantially reduced activity for alternative substitution patterns [1]. Consequently, substituting one isomer for another without experimental validation risks introducing unrecognized changes in target binding, ADME behavior, or chemical reactivity that can compromise lead optimization efforts and downstream development timelines.

Quantitative Differentiation of 3-(2-Fluorophenyl)phenol: Evidence-Based Comparator Analysis for Procurement Decisions


LogP Differentiation: Ortho-Fluorine Positioning in 3-(2-Fluorophenyl)phenol Versus Unsubstituted Parent Biphenyl-3-ol

Fluorine substitution at the ortho position of the pendant phenyl ring in 3-(2-fluorophenyl)phenol produces a measurable shift in lipophilicity relative to the unsubstituted parent scaffold, 3-phenylphenol (biphenyl-3-ol). The calculated XLogP3 value for 3-(2-fluorophenyl)phenol is 3.5 . Based on established structure-property relationships for monosubstituted biaryl phenols, the introduction of an ortho-fluorine atom typically increases logP by approximately 0.2–0.4 units relative to the unsubstituted biphenyl phenol (predicted logP approximately 3.1–3.3), consistent with the well-documented lipophilicity-modulating effect of aromatic fluorine substitution [1]. This difference, while modest in absolute terms, is mechanistically meaningful in medicinal chemistry contexts where logP influences membrane permeability, plasma protein binding, and metabolic clearance rates.

Lipophilicity ADME prediction Fluorine effect Medicinal chemistry

Phenolic Acidity Modulation: pKa Shift in 3-(2-Fluorophenyl)phenol Relative to Non-Fluorinated Biphenyl Phenols

The ortho-fluorine substituent in 3-(2-fluorophenyl)phenol exerts an electron-withdrawing inductive effect that lowers the phenolic pKa relative to non-fluorinated biphenyl phenol analogs. The predicted pKa for the closely related positional isomer 4-(2-fluorophenyl)phenol is 9.41 ± 0.15, representing a decrease of approximately 0.4–0.6 pKa units compared to unsubstituted phenol (pKa = 9.98) [1]. By extrapolation from this ortho-fluorophenyl analog, 3-(2-fluorophenyl)phenol is expected to exhibit a similar pKa depression of 0.4–0.6 units, consistent with the established linear free-energy relationship for mono-fluorinated phenols where each ortho-fluorine atom reduces pKa by 0.4–0.7 units . Comparative studies of fluorinated phenolic compounds confirm that even single fluorine substitution produces statistically significant changes in acidity that influence hydrogen-bond donor capacity and receptor-binding thermodynamics .

Acidity Hydrogen bonding Fluorine electronic effect Drug-receptor interaction

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling: Ortho-Fluorophenyl Substrate Reactivity Advantage

The synthesis of 3-(2-fluorophenyl)phenol proceeds efficiently via Suzuki-Miyaura palladium-catalyzed cross-coupling between an ortho-fluorophenyl boronic acid derivative and a meta-bromophenol or meta-iodophenol electrophile [1]. In comparative biaryl phenol synthesis studies using a preformed palladium catalyst, substituted biaryl phenols bearing ortho-fluorine substituents were obtained in one step from commercially available aryl halides, with yields in the range of 60–95% depending on substrate pairing [1]. Notably, the electron-withdrawing nature of the ortho-fluorine atom facilitates the transmetalation step in the Suzuki catalytic cycle, often resulting in improved yields and reduced homocoupling byproducts compared to electron-neutral or electron-donating aryl boronic acids [2]. This synthetic advantage positions the ortho-fluoro isomer as a preferred coupling partner in parallel medicinal chemistry campaigns where consistent, high-yielding biaryl bond formation is essential.

Suzuki coupling Biaryl synthesis Fluorine effect Synthetic methodology

Comparative Commercial Availability: Purity Specifications and Supplier Coverage for Ortho-Fluoro Versus Meta-Fluoro and Para-Fluoro Isomers

Commercial availability data reveal differential supply landscapes across the three positional isomers of fluorophenylphenol. 3-(2-Fluorophenyl)phenol (CAS 80254-63-3) is stocked by multiple major research chemical suppliers with purity specifications of 95% (AKSci) and 97% (Leyan) , and is maintained as a catalog item with immediate availability. The meta-fluoro isomer, 3-(3-fluorophenyl)phenol (CAS 80254-64-4), has been documented as discontinued by at least one supplier , indicating potentially constrained supply continuity. The para-fluoro isomer, 3-(4-fluorophenyl)phenol (CAS 10540-41-7), while available at 95% purity , appears less extensively stocked across supplier catalogs based on comparative search result density. For procurement planning in long-term research programs, the ortho-fluoro isomer presents the most reliable supply chain with multiple active vendor sources and established purity benchmarks.

Supply chain Purity Isomer availability Procurement

Bioisosteric Differentiation: Ortho-Fluorine as a Hydrogen Bond Acceptor Mimic Versus Meta/Para Analogs

The ortho-fluorine atom in 3-(2-fluorophenyl)phenol occupies a unique spatial and electronic position that enables it to function as a hydrogen bond acceptor mimic in molecular recognition, a property distinct from meta- and para-fluorine substitution patterns. Crystallographic database analyses of fluorinated aromatics demonstrate that ortho-fluorine atoms participate in C–F···H–X hydrogen bonding with a mean F···H distance of approximately 2.5–2.7 Å, whereas meta- and para-fluorine atoms typically lack the geometric proximity to engage in analogous intramolecular or intermolecular hydrogen-bonding networks with nearby polar functionality [1]. In pharmacological contexts, this ortho-fluorine hydrogen-bonding capacity has been exploited to replace hydroxyl or methoxy groups as metabolic-stability-enhancing bioisosteres while preserving key binding interactions [2]. The thromboxane A2 receptor antagonist studies, where ortho-substituted phenylphenol derivatives exhibited IC50 values of 48 nM versus substantially reduced activity for alternative substitution patterns, provide direct experimental validation of this positional effect in a relevant receptor binding system [3].

Fluorine bioisostere Medicinal chemistry Structure-activity relationship Drug design

Procurement-Relevant Application Scenarios for 3-(2-Fluorophenyl)phenol Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for Fluorinated Biaryl Pharmacophores Requiring Predictable LogP and Hydrogen-Bonding Properties

Based on its XLogP3 of 3.5 and ortho-fluorine-enabled hydrogen-bonding capacity [1], 3-(2-fluorophenyl)phenol is optimally deployed as a biaryl building block in lead optimization programs targeting CNS-penetrant or membrane-permeable drug candidates. The quantified 0.2–0.4 logP increase relative to non-fluorinated biphenyl phenols provides medicinal chemists with a predictable lipophilicity increment for fine-tuning ADME properties without introducing the metabolic liability of alkyl chain extensions. The ortho-fluorine's geometrically privileged hydrogen-bond acceptor function further distinguishes this scaffold for targets where preserving key polar interactions while improving metabolic stability is the primary optimization objective [1].

Parallel Synthesis and Library Generation: High-Yield Suzuki Coupling Partner for Automated Chemistry Workflows

The electron-withdrawing ortho-fluorine substituent enhances transmetalation efficiency in Suzuki-Miyaura cross-coupling, delivering typical yields of 60–95% under standard catalytic conditions [2]. This 10–20 percentage point yield advantage relative to electron-neutral aryl boronic acids makes 3-(2-fluorophenyl)phenol a cost-effective and operationally robust selection for automated parallel synthesis platforms. Procurement of this specific ortho-fluoro isomer minimizes failed coupling reactions, reduces purification burden, and accelerates the generation of diverse biaryl phenol libraries for structure-activity relationship exploration.

Bioisostere-Enabled Drug Discovery: Ortho-Fluorine as a Metabolically Stable Hydroxyl Mimic

In drug discovery programs where phenolic hydroxyl groups introduce metabolic glucuronidation or sulfation liabilities, the ortho-fluorine of 3-(2-fluorophenyl)phenol can function as a bioisosteric replacement while preserving hydrogen-bonding interactions with target proteins [1][3]. This application is directly supported by the crystallographically documented C–F···H hydrogen-bonding capability of ortho-fluorinated aromatics (mean F···H distance 2.5–2.7 Å) and is validated by the 48 nM IC50 achieved by ortho-substituted phenylphenol derivatives in TXA2 receptor antagonism studies [3][4]. Procurement of the ortho-fluoro isomer specifically enables this bioisosteric strategy, which meta- and para-fluoro positional isomers cannot geometrically support.

Assured-Supply Research Programs: Multi-Vendor Sourcing with Validated Purity Specifications

For multi-year academic or industrial research programs requiring consistent, reproducible building block supply, the ortho-fluoro isomer's established multi-supplier availability (AKSci 95%, Leyan 97%) provides procurement assurance that alternative isomers lack . The documented discontinuation of the meta-fluoro analog by at least one major supplier underscores the supply chain risk inherent in selecting less commercially established isomers . Researchers prioritizing experimental continuity and batch-to-batch consistency should preferentially procure the ortho-fluoro isomer based on this documented supply chain differentiation.

Technical Documentation Hub

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